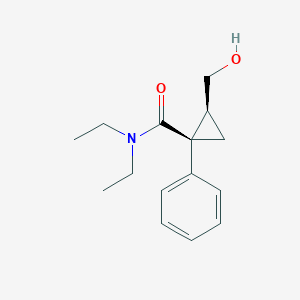

(1R,2S)-N,N-Dietil-2-(hidroximetil)-1-fenilciclopropano-1-carboxamida

Descripción general

Descripción

(1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. The compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable subject for synthetic and mechanistic studies.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide is used as a model compound to study the reactivity of strained ring systems and the effects of chirality on reaction mechanisms.

Biology

The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions, particularly those involving chiral centers and strained rings.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and other specialty chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide typically involves the following steps:

Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple to form the cyclopropane ring.

Introduction of the Hydroxymethyl Group: This step often involves the hydroxymethylation of the cyclopropane ring using formaldehyde and a base.

Amidation: The final step involves the reaction of the hydroxymethylated cyclopropane with diethylamine to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance the efficiency and yield of the reactions. Optimized conditions such as temperature, pressure, and the use of catalysts can significantly improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Formation of (1R,2S)-N,N-Diethyl-2-(carboxymethyl)-1-phenylcyclopropane-1-carboxamide.

Reduction: Formation of (1R,2S)-N,N-Diethyl-2-(aminomethyl)-1-phenylcyclopropane-1-carboxamide.

Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.

Mecanismo De Acción

The mechanism by which (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain can induce conformational changes in these targets, affecting their activity. The hydroxymethyl and carboxamide groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

- (1R,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide

- (1S,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide

- (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-cyclopropane-1-carboxamide

Uniqueness

Compared to its diastereomers and other similar compounds, (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide is unique due to its specific stereochemistry, which can lead to different reactivity and interactions in both chemical and biological systems. This uniqueness makes it a valuable compound for studying the effects of chirality and ring strain in various applications.

Actividad Biológica

(1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide, often referred to as DEHPC, is a compound of interest due to its potential therapeutic applications. It is structurally related to various pharmacological agents and has been studied for its biological activity, particularly in the context of antidepressant effects.

Chemical Structure and Properties

The molecular formula of DEHPC is CHNO, with a molecular weight of approximately 247.33 g/mol. The compound features a cyclopropane ring, which contributes to its unique biological properties. The presence of both hydroxymethyl and diethyl amine groups enhances its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 247.33 g/mol |

| LogP | 1.805 |

| Polar Surface Area | 40.54 Ų |

DEHPC is believed to exert its biological effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This mechanism aligns with its classification as a potential antidepressant. Studies suggest that compounds with similar structures often interact with serotonin receptors or inhibit the reuptake of key neurotransmitters.

Antidepressant Effects

Research indicates that DEHPC demonstrates significant antidepressant-like activity in various animal models. For example, in the forced swim test (FST) and tail suspension test (TST), DEHPC-treated subjects showed reduced immobility times compared to control groups, suggesting enhanced mood and reduced depressive behaviors.

Analgesic Properties

In addition to its antidepressant potential, DEHPC has shown analgesic properties in preliminary studies. The compound was tested in models such as the hot plate test, where it exhibited significant pain-relieving effects when compared to standard analgesics like morphine.

Case Studies

- Antidepressant Activity : A study involving mice demonstrated that administration of DEHPC at varying doses led to a dose-dependent decrease in immobility time during the FST. The results were statistically significant (p < 0.05) compared to the control group.

- Analgesic Activity : In another study focused on pain response, DEHPC was administered to rats subjected to thermal pain stimuli. Results indicated that DEHPC significantly increased pain threshold levels, comparable to known analgesics.

Propiedades

IUPAC Name |

(1R,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-3-16(4-2)14(18)15(10-13(15)11-17)12-8-6-5-7-9-12/h5-9,13,17H,3-4,10-11H2,1-2H3/t13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQDDMBCAWKSAZ-HIFRSBDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1(CC1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)[C@@]1(C[C@@H]1CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60547527 | |

| Record name | (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172016-06-7 | |

| Record name | (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60547527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.